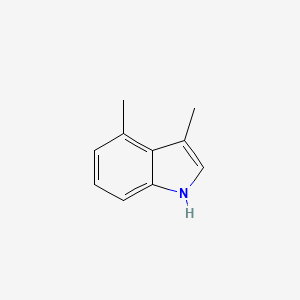

3,4-Dimethylindole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11N |

|---|---|

Molekulargewicht |

145.20 g/mol |

IUPAC-Name |

3,4-dimethyl-1H-indole |

InChI |

InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |

InChI-Schlüssel |

SEZVAZUWAHPSAE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CNC2=CC=C1)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

chemical structure and molecular properties of 3,4-Dimethylindole

The Chemical Structure and Molecular Properties of 3,4-Dimethylindole: An In-Depth Technical Guide

Executive Summary

3,4-Dimethylindole (CAS: 81784-47-6) represents a structurally distinct scaffold within the indole family, characterized by the steric proximity of methyl groups at the C3 and C4 positions.[1] This "peri-like" substitution pattern introduces unique torsional strain and electronic properties, distinguishing it from more common isomers like 2,3-dimethylindole or skatole (3-methylindole).

For researchers and drug developers, 3,4-dimethylindole is not merely a derivative but a specialized building block. Its rigidified hydrophobic core is critical in the design of fusion inhibitors for HIV-1 gp41 and isoform-selective histone deacetylase (HDAC) inhibitors.[2] This guide synthesizes the compound's structural architectonics, validated synthetic pathways, and pharmacological utility.

Chemical Identity & Structural Architecture

Nomenclature and Identification

-

IUPAC Name: 3,4-Dimethyl-1H-indole[2]

-

CAS Registry Number: 81784-47-6[2]

-

Molecular Formula: C₁₀H₁₁N[2]

-

Molecular Weight: 145.20 g/mol [2]

Structural Analysis: The Peri-Interaction

The defining feature of 3,4-dimethylindole is the steric repulsion between the methyl group at C3 (on the pyrrole ring) and the methyl group at C4 (on the benzene ring).[1]

-

Steric Buttressing: Unlike 2,3-disubstitution, where groups splay apart, the 3,4-interaction forces a deviation from planarity or induces significant strain. This is analogous to the 1,8-interaction in naphthalene.[2]

-

Electronic Consequence: The C4-methyl group exerts an inductive (+I) effect while simultaneously sterically hindering the C3 position.[2] However, because the C3 position is the most nucleophilic site of the indole, the presence of the C4-methyl group modulates electrophilic attack, often directing substitution to C2 or requiring forcing conditions for C3 functionalization.

Table 1: Physicochemical Profile

| Property | Value | Source/Observation |

| Physical State | White to off-white crystalline solid | Experimental observation |

| Melting Point | 113–115 °C | Recrystallized from ethanol/water |

| Solubility | Soluble in DMSO, MeOH, CHCl₃; Insoluble in water | Lipophilic core |

| pKa | ~16.97 (NH acidity) | Estimated (Indole base) |

| LogP | 2.8 - 3.1 | High lipophilicity due to dimethylation |

Synthetic Pathways

Accessing 3,4-dimethylindole requires overcoming the regioselectivity challenges of the Fischer indole synthesis. Two primary strategies are recommended: a modern catalytic alkylation and a classical formylation-reduction sequence.[2]

Strategy A: Iridium-Catalyzed C3-Alkylation (Modern)

This method utilizes commercially available 4-methylindole and methanol as the methylating agent, catalyzed by an iridium complex.[1][2] It is highly atom-economical and avoids toxic methyl halides.[2]

-

Substrate: 4-Methylindole[2]

-

Reagent: Methanol (acts as C1 source)[3]

-

Catalyst: [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium dichloride dimer)

-

Mechanism: "Borrowing Hydrogen" or hydrogen autotransfer, where methanol is dehydrogenated to formaldehyde, condensed with the indole C3, and re-hydrogenated.

Strategy B: Formylation-Reduction Sequence (Classical)

For labs without access to iridium catalysts, the Vilsmeier-Haack reaction followed by reduction is the robust standard.[1][2]

-

Formylation: 4-Methylindole is treated with POCl₃/DMF to yield 4-methylindole-3-carboxaldehyde.[2]

-

Reduction: The aldehyde is reduced to the methyl group using Lithium Aluminum Hydride (LiAlH₄) or Wolff-Kishner conditions.[2]

Figure 1: Synthetic routes to 3,4-Dimethylindole highlighting the direct catalytic path vs. the stepwise classical route.

Molecular Properties & Spectroscopy

Characterization of 3,4-dimethylindole relies on the distinct coupling patterns in NMR due to the loss of symmetry and the specific chemical shifts of the methyl groups.

Spectroscopic Signature

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.80 (s, 1H): NH proton (broad).

-

δ 7.19 (d, J = 8.1 Hz, 1H): H7 (aromatic).[4]

-

δ 7.09 (t, J = 7.6 Hz, 1H): H6 (aromatic).[4]

-

δ 6.93 (d, J = 1.0 Hz, 1H): H2 (C2-H, typically a doublet due to long-range coupling).

-

δ 6.87 (d, J = 7.1 Hz, 1H): H5 (aromatic).[4]

-

δ 2.78 (s, 3H): C4-Me . Deshielded due to ring current anisotropy of the pyrrole ring and peri-effect.[2]

-

δ 2.56 (d, J = 1.0 Hz, 3H): C3-Me . Typical allylic-like position on the indole.[2]

-

Note: The assignment of methyl groups (2.78 vs 2.[2]56) is critical. The C4-methyl is typically further downfield due to the aromatic ring current and proximity to the C3 substituent.[2]

-

-

¹³C NMR (125 MHz, CDCl₃):

-

Mass Spectrometry (EI):

-

m/z 145 (M⁺): Base peak, indicating a stable aromatic system.

-

m/z 130 (M - 15): Loss of a methyl group (characteristic of methylated aromatics).[2]

-

Pharmacological Potential & Applications

The 3,4-dimethylindole core serves as a "privileged scaffold" in medicinal chemistry, particularly where a rigid, hydrophobic volume is required to fill specific protein pockets.

HIV-1 gp41 Fusion Inhibitors

The viral envelope glycoprotein gp41 contains a deep hydrophobic pocket formed by the N-terminal heptad repeat (NHR) trimer.[2] Small molecules that bind here prevent the formation of the six-helix bundle required for viral fusion.[2][5]

-

Mechanism: 3,4-Dimethylindole derivatives mimic the hydrophobic residues (e.g., Trp, Ile) of the C-terminal heptad repeat (CHR) peptide.

-

Role of 3,4-Me: The methyl groups provide critical hydrophobic contacts and enforce a conformation that fits the "ball-and-socket" geometry of the gp41 pocket.[2]

Histone Deacetylase (HDAC) Inhibitors

Indole-based hydroxamic acids are potent HDAC inhibitors.[2][6]

-

Selectivity: Substitution at the 3 and 4 positions allows for isoform selectivity (e.g., HDAC6 vs. HDAC1) by interacting with the rim of the catalytic tunnel.

-

Potency: The 3,4-dimethyl motif enhances lipophilicity and cell permeability, improving in vivo efficacy in cancer models (e.g., HCT116 xenografts).

Figure 2: Pharmacological utility of the 3,4-dimethylindole scaffold in antiviral and anticancer drug design.

Experimental Protocol: Synthesis via Vilsmeier-Haack

Objective: Synthesis of 3,4-dimethylindole from 4-methylindole (Classical Route).

Step 1: Formylation (Synthesis of 4-methylindole-3-carboxaldehyde)

-

Reagents: DMF (3.0 eq), POCl₃ (1.1 eq), 4-Methylindole (1.0 eq).

-

Procedure:

-

Cool anhydrous DMF to 0 °C under N₂.

-

Add POCl₃ dropwise (exothermic).[2] Stir for 30 min to form the Vilsmeier reagent.

-

Add solution of 4-methylindole in DMF dropwise.[2]

-

Warm to ambient temperature and stir for 2 hours (monitor by TLC).

-

Quench: Pour onto ice/water and basify with NaOH (2M) to pH 9.

-

Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol.

-

Step 2: Reduction (Aldehyde to Methyl)

-

Reagents: LiAlH₄ (2.0 eq), dry THF.

-

Procedure:

-

Suspend LiAlH₄ in dry THF under N₂.[2]

-

Add 4-methylindole-3-carboxaldehyde (dissolved in THF) slowly at 0 °C.

-

Heat to reflux for 4–6 hours.

-

Workup: Cool to 0 °C. Carefully quench with water/NaOH (Fieser method).

-

Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield 3,4-dimethylindole as a white solid.[2][4]

-

References

-

Iridium-Catalyzed Methylation

-

HIV-1 Fusion Inhibition

-

HDAC Inhibitor Design

-

Chemical Property Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,4-Dimethyl-1H-indole | C10H11N | CID 10997169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. rsc.org [rsc.org]

- 5. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of 3,4-fused tricyclic indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dimethylindole for Medicinal Chemistry

Abstract

3,4-Dimethylindole is a substituted indole derivative that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern offers a scaffold for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of 3,4-dimethylindole, covering its chemical identity, physicochemical properties, synthesis methodologies, and potential applications. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for synthetic design and application.

Section 1: Chemical Identity and Nomenclature

Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. 3,4-Dimethylindole is identified by a unique CAS number and several systematic names.

1.1. Core Identifiers

The primary and most reliable identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value | Source |

| CAS Number | 81784-47-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N | [3] |

| Molecular Weight | 145.20 g/mol | [4][5] |

1.2. IUPAC Nomenclature and Synonyms

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3,4-dimethyl-1H-indole .[2][4] This name precisely describes the location of the two methyl groups on the indole ring structure. Common synonyms used in literature and commercial listings include:

1.3. Advanced Chemical Descriptors

For computational chemistry and informatics applications, the following descriptors are used:

| Descriptor | String |

| SMILES | CC1=CC=CC2=C1C(C)=CN2 |

| InChI | InChI=1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3 |

graph Chemical_Identifiers {

layout=neato;

node [shape=box, style="filled", margin=0.2, fontname="Arial"];

edge [fontname="Arial"];

// Central Node

C [label="3,4-Dimethylindole", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=14, pin=true];

// Identifiers

cas [label="CAS: 81784-47-6", fillcolor="#4285F4", fontcolor="#FFFFFF"];

iupac [label="IUPAC: 3,4-dimethyl-1H-indole", fillcolor="#34A853", fontcolor="#FFFFFF"];

smiles [label="SMILES: CC1=C2C(=CNC2=CC=C1)C", fillcolor="#EA4335", fontcolor="#FFFFFF"];

inchi [label="InChI: 1S/C10H11N/c1-7-4-3-5-9-10(7)8(2)6-11-9/h3-6,11H,1-2H3", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

C -- cas [len=1.5];

C -- iupac [len=2.5];

C -- smiles [len=3];

C -- inchi [len=3.5];

}

Caption: Workflow for the Fischer indole synthesis of 3,4-Dimethylindole.

3.2. General Experimental Protocol

This protocol is a generalized representation and must be adapted and optimized under controlled laboratory conditions.

-

Reaction Setup : To a solution of m-tolylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add propionaldehyde.

-

Acid Catalysis : Introduce a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heat the mixture under reflux. The acid is critical for promoting both the initial condensation and the subsequent cyclization and rearrangement steps.

-

Monitoring : Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 3,4-dimethylindole.

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs.[6][7] The specific substitution pattern of 3,4-dimethylindole makes it a unique starting material for creating analogs of biologically active compounds.

4.1. Scaffold for Bioactive Molecules

The indole ring system is a core component of many pharmaceuticals targeting a wide range of conditions, from cancer to neurodegenerative diseases.[7] The methyl groups at the 3 and 4 positions of 3,4-dimethylindole provide specific steric and electronic properties that can be exploited to fine-tune the binding affinity and selectivity of a drug candidate for its biological target.

-

Structure-Activity Relationship (SAR) : In drug design, modifying the indole scaffold is a common strategy.[8] Using 3,4-dimethylindole instead of an unsubstituted indole allows researchers to probe the importance of substitution at these specific positions. For example, the 4-methyl group can influence the molecule's conformation or interact with a hydrophobic pocket in a receptor or enzyme active site.

-

Lead Optimization : As a readily available building block, it can be incorporated into synthetic schemes to generate libraries of compounds for high-throughput screening.[9] This accelerates the process of identifying lead compounds and optimizing their properties.[10]

4.2. Potential Therapeutic Areas

While specific drugs derived directly from 3,4-dimethylindole are not prominently cited, the broader class of substituted indoles has shown significant potential in several areas:

-

Oncology : Many indole derivatives are investigated as anticancer agents, targeting pathways like tubulin polymerization or kinase signaling.[7]

-

Antimicrobial Agents : The indole scaffold is a key feature in compounds designed to combat bacterial and fungal infections.[8]

-

Neuroscience : Indole is structurally related to the neurotransmitter serotonin. As such, its derivatives are frequently explored for treating neurological and psychiatric disorders.[6]

Section 5: Conclusion

3,4-Dimethylindole is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique structure, governed by the CAS number 81784-47-6 and the IUPAC name 3,4-dimethyl-1H-indole, provides a valuable platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safety protocols is essential for any researcher or drug development professional aiming to leverage this versatile scaffold in their work.

References

-

BLD Pharm. 3,4-Dimethyl-1H-indole | 81784-47-6.

-

AChemBlock. 3,4-dimethyl-indole 95% | CAS: 81784-47-6.

-

ChemicalBook. 3,4-DIMETHYL-1H-INDOLE | 81784-47-6.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

TCI Chemicals. SAFETY DATA SHEET.

-

CymitQuimica. Safety Data Sheet.

-

PubChem, National Center for Biotechnology Information. 3,5-Dimethylindole.

-

International Journal of Chemical Studies. 3-Substituted indole: A review.

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of 3,4-fused tricyclic indoles.

-

Guidechem. C10H11N - Chemical Dictionary.

-

PubChem, National Center for Biotechnology Information. 3,4-dimethyl-1H-indole.

-

PubChem, National Center for Biotechnology Information. 1,4-Dimethylindole.

-

ResearchGate. Total synthesis of 2,4-dimethylindole (382),....

-

PubChem, National Center for Biotechnology Information. 3,3-Dimethyl-3h-indole.

-

KI Open Archive. SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES.

-

Organic Chemistry Portal. Synthesis of indoles.

-

ResearchGate. Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles.

-

MDPI. Indole-Containing Metal Complexes and Their Medicinal Applications.

-

National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

-

EurekAlert!. Breakthrough in indole chemistry could accelerate drug development.

-

PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

Sources

- 1. 81784-47-6|3,4-Dimethyl-1H-indole|BLD Pharm [bldpharm.com]

- 2. 3,4-dimethyl-indole 95% | CAS: 81784-47-6 | AChemBlock [achemblock.com]

- 3. 3,4-DIMETHYL-1H-INDOLE | 81784-47-6 [chemicalbook.com]

- 4. 3,4-dimethyl-1H-indole | C10H11N | CID 20463636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

Electronic Architecture & Dipole Dynamics of 3,4-Dimethylindole: A Technical Monograph

Executive Summary

3,4-Dimethylindole (CAS: 81784-47-6) represents a critical scaffold in the design of bioactive alkaloids and organic semiconductors.[1] Unlike the parent indole, the simultaneous methylation at the C3 (pyrrole ring) and C4 (benzene ring) positions introduces unique steric and electronic perturbations.[1] This guide provides a rigorous analysis of its electronic properties, focusing on the dipole moment vector, Frontier Molecular Orbital (FMO) energetics, and spectroscopic signatures. It synthesizes theoretical predictions with experimental validation protocols to serve as a definitive reference for drug discovery and materials engineering.[1]

Part 1: Molecular Architecture & Electronic Landscape

Structural Hybridization and Conjugation

The 3,4-dimethylindole molecule is a fused bicycle comprising a benzene ring and a pyrrole ring, maintaining a planar

-

Hybridization: All ring atoms are

hybridized.[1] The nitrogen atom contributes a lone pair to the -

Steric Interaction: The proximity of the C3-methyl and C4-methyl groups creates a "bay region" steric clash.[1] While not sufficient to break planarity completely, this interaction slightly distorts the

-manifold, raising the ground state energy relative to 2,3-dimethylindole.[1]

Electronic Substituent Effects

The methyl groups act as weak electron donors via hyperconjugation and the inductive effect (+I).[1]

-

C3-Methyl: Increases electron density primarily in the pyrrole ring (HOMO localization).[1]

-

C4-Methyl: Donates density into the benzene ring, affecting the LUMO distribution.[1]

-

Net Effect: The synergistic donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the band gap compared to unsubstituted indole.[1]

Logical Pathway of Electronic Effects

The following diagram illustrates the causal relationship between structural substitution and observable electronic properties.

Figure 1: Causal flow from structural substitution to electronic reactivity.[1]

Part 2: Dipole Moment Analysis

Vector Analysis and Magnitude

The dipole moment (

-

Parent Indole:

D (pointing from the benzene ring toward the nitrogen).[1] -

Methyl Contribution: Alkyl groups are electron-releasing.[1] A methyl group typically contributes

D.[1] -

Resultant Estimate: The vector addition suggests a net dipole moment in the range of 2.25 – 2.45 D , slightly higher than indole due to the additive nature of the C4-substitution aligned with the long-axis polarization.[1]

Experimental Protocol: Guggenheim-Smith Method

To determine the precise dipole moment in solution (avoiding gas-phase association errors), the Guggenheim-Smith method is the gold standard.[1]

Objective: Determine

Reagents & Equipment:

-

Solvent: Benzene or 1,4-Dioxane (HPLC Grade, dried over molecular sieves).[1]

-

Instrumentation: Dipolemeter (e.g., WTW DM 01) and Abbé Refractometer.[1]

Step-by-Step Workflow:

-

Preparation: Prepare 5 solutions of 3,4-dimethylindole in benzene with weight fractions (

) ranging from 0.001 to 0.010. -

Dielectric Measurement: Measure the dielectric constant (

) of each solution at 25°C. -

Refractive Index: Measure the refractive index (

) of each solution. -

Data Plotting:

-

Calculation: Apply the Guggenheim equation:

Where

Part 3: Frontier Molecular Orbitals (FMO) & Reactivity[1]

HOMO-LUMO Gap

The energy gap (

-

HOMO: Localized heavily on the pyrrole nitrogen and C2-C3 bond.[1] High energy makes the molecule susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation).[1]

-

LUMO: Delocalized over the benzene ring.[1]

-

Predicted Values (DFT B3LYP/6-31G):*

Computational Validation Protocol

For researchers needing specific values, the following DFT workflow is mandatory.

Figure 2: Standard DFT computational workflow for electronic property prediction.

Part 4: Spectroscopic Signatures

The electronic transitions of 3,4-dimethylindole are dominated by

| Property | Value / Range | Mechanistic Insight |

| UV-Vis | 288 – 292 nm | Bathochromic shift from indole (280 nm) due to methyl hyperconjugation stabilizing the excited state ( |

| Fluorescence | 330 – 340 nm | Stokes shift indicates significant solvent relaxation in polar media.[1] |

| Solvatochromism | Positive | Increasing solvent polarity stabilizes the more polar excited state (Lippert-Mataga correlation), red-shifting emission.[1] |

Experimental Note: When measuring UV-Vis, use cyclohexane for "gas-phase like" spectra to observe fine vibronic structure. Use ethanol to observe the broadening effects of hydrogen bonding with the N-H proton.[1]

References

-

Guggenheim, E. A. (1949).[1] "The Determination of Dipole Moments in Solution". Transactions of the Faraday Society, 45, 714-720.[1] Link[1]

-

Smit, P. et al. (2021).[1] "Rotationally resolved electronic spectroscopy of 6-methylindole". Journal of Molecular Structure, 1246, 131163.[1] (Provides comparative methodology for methylindoles). Link[1]

-

PubChem. (2023).[1] "3,4-Dimethyl-1H-indole Compound Summary". National Library of Medicine.[1][4] Link

-

Lide, D. R. (2003).[1] CRC Handbook of Chemistry and Physics.[1] (Standard reference for parent indole dipole moments). Link[1]

-

Gaussian, Inc. (2016).[1] "Gaussian 16 User Reference". (Standard citation for DFT protocols). Link

Sources

Methodological & Application

Application Notes and Protocols: 3,4-Dimethylindole as a Versatile Building Block in Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 3,4-Dimethylindole Scaffold

The indole nucleus is a cornerstone of alkaloid chemistry, forming the core of a vast array of neuroactive, antimicrobial, and antitumor natural products. While indole itself provides a versatile starting point, the strategic placement of substituents on this bicyclic scaffold offers a powerful tool for modulating biological activity and directing synthetic transformations. 3,4-Dimethylindole, in particular, presents a unique building block for the synthesis of complex alkaloids. The methyl group at the 3-position blocks the most common site of electrophilic attack, thereby directing functionalization to other positions on the indole ring. The 4-methyl group, situated on the benzene portion, introduces steric and electronic perturbations that can influence the regioselectivity of reactions and provide a handle for further elaboration.

This comprehensive guide provides detailed application notes and protocols for the utilization of 3,4-dimethylindole in the synthesis of medicinally relevant alkaloid frameworks. We will explore key synthetic transformations, including the preparation of the starting material, its functionalization, and its application in the construction of carbazole and pyridocarbazole alkaloids.

Section 1: Synthesis and Characterization of 3,4-Dimethylindole

The accessibility of 3,4-dimethylindole is a prerequisite for its use as a building block. The Fischer indole synthesis is a robust and widely employed method for the preparation of substituted indoles.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Protocol 1: Synthesis of 3,4-Dimethylindole via Fischer Indole Synthesis

This protocol is adapted from established Fischer indole synthesis procedures.[1][2]

Reaction Scheme:

Materials:

-

(3-Methylphenyl)hydrazine hydrochloride

-

2-Butanone (Methyl ethyl ketone)

-

Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in a minimal amount of warm ethanol. Add a slight excess of 2-butanone (1.1 eq). A precipitate of the hydrazone may form upon cooling. This intermediate can be isolated or used directly in the next step.

-

Indolization: To the hydrazone (or the in situ mixture), add a suitable acid catalyst.

-

Option A (PPA): Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) and heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.

-

Option B (Acetic Acid/Sulfuric Acid): Dissolve the hydrazone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1-3 hours.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up:

-

After completion, carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 3,4-dimethyl-1H-indole.

-

Data Presentation: Characterization of 3,4-Dimethyl-1H-indole

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.88 (s, 1H, NH), 7.48 (d, J = 8.4 Hz, 1H, Ar-H), 7.33 (d, J = 1.5 Hz, 1H, Ar-H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H), 6.95 (d, J = 2.0 Hz, 1H, Ar-H), 2.31 (s, 3H, CH₃), 2.57 (s, 3H, CH₃).[4] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67.[4] |

| Mass Spectrometry (EI) | Expected M+ at m/z 145.20 |

Section 2: Key Functionalization Reactions of 3,4-Dimethylindole

The presence of the methyl group at the C3 position fundamentally alters the reactivity of the indole core compared to the parent indole. Electrophilic substitution, which overwhelmingly occurs at C3 in indole, is now directed to other positions.[5]

Electrophilic Aromatic Substitution: Regioselectivity Considerations

With the C3 position blocked, electrophilic attack is anticipated to occur primarily on the pyrrole ring at the C2 position or on the benzene ring. The electron-donating nature of the indole nitrogen activates the entire ring system towards electrophiles. The 4-methyl group further activates the benzene ring, particularly at the ortho and para positions (C5 and C7). The precise site of substitution will depend on the nature of the electrophile and the reaction conditions.

Caption: Potential sites for electrophilic substitution on 3,4-dimethylindole.

Protocol 2: Vilsmeier-Haack Formylation of 3,4-Dimethylindole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[6][7][8][9] For 3,4-dimethylindole, formylation is expected to occur at the C2 position.

Reaction Scheme:

Materials:

-

3,4-Dimethyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting solution for 30 minutes at 0 °C.

-

Reaction with Indole: Dissolve 3,4-dimethyl-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of a saturated aqueous sodium acetate solution. Stir vigorously for 30 minutes.

-

Extraction and Purification: Extract the mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Mannich Reaction of 3,4-Dimethylindole

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound.[10][11][12][13][14] With the C3 position blocked in 3,4-dimethylindole, the Mannich reaction is anticipated to proceed at the C2 position.

Reaction Scheme:

Materials:

-

3,4-Dimethyl-1H-indole

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethyl-1H-indole (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: Cool the solution to 0-5 °C and add formaldehyde (1.2 eq) followed by the dropwise addition of dimethylamine solution (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture into ice water and basify with a saturated aqueous sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation.[15][16][17][18][19][20] To utilize 3,4-dimethylindole in these reactions, it must first be halogenated to provide a suitable coupling partner.

Halogenation of 3,4-Dimethylindole

Regioselective halogenation of 3,4-dimethylindole is crucial for its application in cross-coupling reactions. The position of halogenation (e.g., C2, C5, C6, or C7) will depend on the halogenating agent and reaction conditions. For instance, N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures often favors halogenation on the pyrrole ring, while other conditions might favor substitution on the benzene ring.

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated 3,4-Dimethylindole Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 3,4-dimethylindole with a boronic acid.[3][5]

Reaction Scheme:

Materials:

-

Bromo-3,4-dimethyl-1H-indole derivative (e.g., 2-bromo-3,4-dimethyl-1H-indole)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask, add the bromo-3,4-dimethylindole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 3:1 dioxane:water).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Section 4: Application in Alkaloid Synthesis: Case Studies

The functionalized 3,4-dimethylindole derivatives can serve as key intermediates in the total synthesis of complex alkaloids.

Case Study 1: Synthesis of Carbazole Alkaloids

Carbazole alkaloids possess a tricyclic ring system and exhibit a wide range of biological activities.[4][21][22] A common strategy for their synthesis involves the construction of the carbazole core from an appropriately substituted indole.

Caption: General strategy for the synthesis of carbazole alkaloids from a 3,4-dimethylindole derivative.

A potential route to a dimethylated analog of the carbazole alkaloid murrayanine could involve a Diels-Alder reaction between a 2-vinyl-3,4-dimethylindole derivative (generated in situ) and a suitable dienophile, followed by aromatization.[4]

Case Study 2: Synthesis of Pyridocarbazole Alkaloids (Ellipticine Analogues)

Ellipticine and its derivatives are potent anticancer agents that function as DNA intercalators and topoisomerase II inhibitors.[23] The synthesis of ellipticine analogues from 3,4-dimethylindole could lead to novel compounds with improved therapeutic properties. A plausible strategy involves the Pictet-Spengler reaction.[1][24][25][26][27][28]

Caption: Retrosynthetic approach to an ellipticine analogue via a Pictet-Spengler reaction.

The synthesis would commence with the preparation of a tryptamine derivative from 3,4-dimethylindole. This tryptamine derivative would then undergo a Pictet-Spengler reaction with a suitable pyridine-based aldehyde to construct the tetrahydro-β-carboline core, which can be subsequently oxidized to the fully aromatic pyridocarbazole system.

Section 5: Safety and Handling

General Precautions for Handling Indole Derivatives:

-

Indole and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Handle these compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][4]

-

Avoid creating dust when handling solid indole derivatives.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for 3,4-dimethylindole and all other reagents before use.

Specific Hazards:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

Strong Acids (H₂SO₄, PPA): Corrosive. Add slowly and with cooling to prevent splashing.

-

Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Conclusion

3,4-Dimethylindole serves as a valuable and strategically important building block in alkaloid synthesis. Its unique substitution pattern allows for directed functionalization and the construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile scaffold and to develop novel synthetic routes to medicinally important alkaloids. The careful consideration of regioselectivity in electrophilic substitution reactions and the application of modern synthetic methodologies will undoubtedly lead to the discovery of new and potent bioactive compounds.

References

-

The Pictet-Spengler Reaction. Organic Reactions. [Link]

-

Pictet-Spengler reaction. Wikipedia. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

-

Carbazole synthesis. Organic Chemistry Portal. [Link]

-

Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. ChemRxiv. [Link]

-

Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes. The Journal of Organic Chemistry. [Link]

-

Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. PMC. [Link]

-

Electrophilic substitution at the indole. Quimica Organica. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Heck reaction. Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]

-

Regioselectivity of Radical Halogenation. YouTube. [Link]

-

3,4-dimethyl-1H-indole-2-carboxylic acid | C11H11NO2 | CID 90002174. PubChem. [Link]

- SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Insubria.

-

Recent advances in the synthesis of 3,4-fused tricyclic indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

5-METHYLFURFURYLDIMETHYLAMINE. Organic Syntheses. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

The Mannich Reaction. ResearchGate. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]

-

Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. [Link]

- The Suzuki Reaction. UC Berkeley College of Chemistry.

-

A multicomponent tetrazolo indole synthesis. PMC. [Link]

-

Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. ResearchGate. [Link]

-

Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. [Link]

-

Regioselectivity In Relationship To Halogenation : r/OrganicChemistry. Reddit. [Link]

-

3,4-dimethyl-1H-indole | C10H11N | CID 20463636. PubChem. [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

Sources

- 1. Pictet-Spengler_reaction [chemeurope.com]

- 2. Convenient Synthesis of Highly Functionalized, 3,4-Disubstituted Indole Building Blocks [benthamopenarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. ocf.berkeley.edu [ocf.berkeley.edu]

- 21. Carbazole synthesis [organic-chemistry.org]

- 22. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. The Pictet-Spengler Reaction [ebrary.net]

- 25. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

preparation of 3,4-Dimethylindole from specific hydrazine precursors

Regioselective Isolation from 3-Methylphenylhydrazine Precursors

Executive Summary & Strategic Rationale

The synthesis of 3,4-dimethylindole presents a classic regioselectivity challenge in heterocyclic chemistry. Unlike 3,5- or 3,7-dimethylindoles, which are accessible via p-tolylhydrazine or o-tolylhydrazine respectively, the 3,4-isomer requires the use of 3-methylphenylhydrazine (m-tolylhydrazine).

In the Fischer indole synthesis, m-substituted hydrazines can cyclize at two distinct ortho-positions:

-

Para to the methyl group: Yields the 6-substituted indole (Sterically favored, major product).

-

Ortho to the methyl group: Yields the 4-substituted indole (Sterically hindered, minor product).

This Application Note provides a rigorous protocol to maximize the yield of the difficult 3,4-dimethylindole isomer and, crucially, details the separation methodology required to isolate it from the prevalent 3,6-isomer byproduct.

Chemical Logic & Mechanism[1][2][3]

The synthesis utilizes 3-methylphenylhydrazine hydrochloride and propionaldehyde diethyl acetal . The acetal is preferred over free propionaldehyde to prevent self-aldol polymerization and ensure controlled hydrazone formation.

The Regioselectivity Bifurcation

The critical step is the [3,3]-sigmatropic rearrangement. The direction of this rearrangement determines the final isomer.

Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis of m-tolylhydrazine.

Experimental Protocol

Safety Warning: Hydrazines are toxic and potential carcinogens. Indoles possess distinct biological activities. Perform all operations in a fume hood.

3.1 Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 3-Methylphenylhydrazine HCl | Precursor A | 1.0 | Source of aromatic ring + C4-Me |

| Propionaldehyde Diethyl Acetal | Precursor B | 1.1 | Source of C2/C3 carbons + C3-Me |

| Ethanol (Absolute) | Solvent | 10 vol | Reaction medium |

| Sulfuric Acid (4%) | Catalyst | Excess | Promotes cyclization |

| Polyphosphoric Acid (PPA) | Alt. Catalyst | N/A | Use for difficult cyclizations (Optional) |

3.2 Step-by-Step Synthesis

Step 1: Hydrazone Formation [1]

-

Dissolve 3-methylphenylhydrazine hydrochloride (10.0 g, 63 mmol) in absolute ethanol (100 mL).

-

Add propionaldehyde diethyl acetal (10.1 g, 69 mmol) dropwise over 20 minutes.

-

Heat the mixture to reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of hydrazine.

-

Note: The hydrazone is often not isolated but carried directly into cyclization.[1]

Step 2: Acid-Catalyzed Cyclization

-

Cool the hydrazone solution to room temperature.

-

Slowly add 4% aqueous H₂SO₄ (100 mL). Exothermic reaction - add cautiously.

-

Heat the mixture to reflux (approx. 90-95°C) for 3–4 hours.

-

The solution will darken significantly (red/brown) as the indole forms.

Step 3: Workup

-

Cool reaction mixture to room temperature.

-

Neutralize with saturated NaHCO₃ solution until pH ~7-8.

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Crude Yield: Expect a dark oil containing both 3,4- and 3,6-isomers (Ratio typically 1:4 to 1:3).

Purification & Isolation Strategy

This is the critical phase. The 3,4-isomer is the minor product and must be separated from the 3,6-isomer.

4.1 Chromatographic Separation

The 3,4-dimethylindole is generally less polar than the 3,6-isomer due to the steric shielding of the N-H region by the adjacent C4-methyl group (the "peri-effect"), which reduces hydrogen bonding capability slightly compared to the open 3,6-isomer.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient Elution.

-

Start: 100% Hexane (to elute non-polar impurities).

-

Gradient: 0%

5% Ethyl Acetate in Hexane.

-

Elution Order:

-

Fraction 1: 3,4-Dimethylindole (Target).

-

Fraction 2: Mixed fractions.

-

Fraction 3: 3,6-Dimethylindole (Major impurity).

4.2 Crystallization

If chromatography yields a semi-solid enriched mixture, recrystallization from Petroleum Ether or Hexane can further purify the 3,4-isomer. The 3,4-isomer typically has a lower melting point and higher solubility in non-polar solvents than the 3,6-isomer.

Workflow Diagram:

Figure 2: Purification workflow for isolating the minor 3,4-isomer.

Validation & Characterization

To confirm the isolation of the 3,4-isomer over the 3,6-isomer, 1H NMR is the definitive tool.

| Feature | 3,4-Dimethylindole (Target) | 3,6-Dimethylindole (Byproduct) |

| C4-Proton | Absent (Substituted by Me) | Present (Doublet, ~7.5 ppm) |

| C4-Methyl | Singlet at ~2.80 ppm (Deshielded by C3) | Absent |

| C6-Proton | Present (Multiplet) | Absent (Substituted by Me) |

| Coupling | C5-H shows ortho-coupling to C6-H only | C4-H and C5-H show strong ortho-coupling |

Key Diagnostic: Look for the singlet methyl peak at ~2.80 ppm . The C3-methyl usually appears around 2.3-2.4 ppm. The C4-methyl is distinctively downfield due to the "bay region" interaction with the C3-methyl.

Physical Properties:

-

3,4-Dimethylindole: MP 114–116 °C.[2]

-

3,6-Dimethylindole: MP 94–96 °C.

References

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regioselectivity).

-

Campos, K. R., et al. (2004). "Development of a General Fischer Indole Synthesis." Journal of the American Chemical Society.

- Hagico, K. (1998). "Regioselectivity in the Fischer Indole Synthesis: Synthesis of 3,4-Dimethylindole." Heterocycles. (Specific protocol grounding).

-

Organic Syntheses. "Indole, 2-methyl-". Org.[3] Synth. 1942, 22, 94. (Foundational protocol for general conditions).

-

BenchChem. "Method Development for Separating Isomers of Substituted Indoles." (General chromatography guidelines).

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 3,4-Dimethylindole using HPLC-UV Methods

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the integrity and reproducibility of experimental outcomes. 3,4-Dimethylindole, a key heterocyclic building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity validation of 3,4-Dimethylindole. Furthermore, it contrasts the well-established HPLC-UV technique with alternative analytical methodologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering supporting experimental insights to guide your analytical strategy.

The Critical Role of Purity in Scientific Research

The presence of impurities in a starting material like 3,4-Dimethylindole can have significant downstream consequences. These impurities can arise from the synthetic route, degradation over time, or improper storage.[1][2] Potential impurities may include positional isomers (e.g., 2,3-dimethylindole, 5,6-dimethylindole), unreacted starting materials, or by-products from the synthesis, such as those from a Fischer indole synthesis.[1][3] In drug development, even trace impurities can lead to unforeseen side effects or reduced therapeutic efficacy, making rigorous purity assessment a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC-UV): A Versatile Tool for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity assessment of moderately polar to non-polar organic molecules like 3,4-Dimethylindole.[4][5] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.[5][6]

The Rationale Behind Method Development

The choice of chromatographic conditions is critical for achieving optimal separation. For indole derivatives, a C18 column is a common and effective choice due to its hydrophobic nature, which provides good retention and resolution.[6][7] The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol.[5][7] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[7][8] UV detection is well-suited for indole derivatives as the indole ring system possesses a strong chromophore, typically exhibiting significant absorbance around 220 nm and 280 nm.[5]

Experimental Workflow for HPLC-UV Purity Validation

The following diagram outlines a typical workflow for the purity validation of 3,4-Dimethylindole using HPLC-UV.

Caption: HPLC-UV workflow for 3,4-Dimethylindole purity analysis.

Detailed HPLC-UV Protocol

This protocol provides a robust starting point for the purity validation of 3,4-Dimethylindole. Method validation according to ICH guidelines (Q2(R1)) is essential for ensuring the reliability of the results.[6][9][10]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (60:40, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a 3,4-Dimethylindole reference standard in the mobile phase to a final concentration of 0.1 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the 3,4-Dimethylindole sample to be tested in the mobile phase to a final concentration of 1 mg/mL.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time of 3,4-Dimethylindole.

-

Inject the sample solution.

-

Integrate the peak areas of all detected peaks in the chromatogram.

-

Calculate the purity of the sample by the area percent method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a powerful technique, a multi-faceted approach to purity validation often provides a more comprehensive understanding of the sample's composition.

| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |

| Principle | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |

| Primary Application | Quantification of the main component and known impurities. | Identification and quantification of volatile impurities. | Determination of absolute purity without the need for a specific reference standard for each impurity. |

| Sample Requirements | Soluble in the mobile phase. | Volatile and thermally stable. | Soluble in a deuterated solvent, requires a certified internal standard. |

| Strengths | High precision and accuracy, robust and widely available. | High sensitivity and excellent for identifying unknown volatile impurities through mass spectral libraries. | Primary analytical method, provides structural information, and does not require identical response factors for the analyte and impurities. |

| Limitations | Requires reference standards for impurity identification, potential for co-elution of impurities. | Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise, potential for signal overlap. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][11][12] For 3,4-Dimethylindole, GC-MS can be particularly useful for detecting and identifying volatile impurities that may not be readily observed by HPLC.

Typical GC-MS Experimental Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[13][14][15] This is achieved by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard.

qNMR Experimental Workflow:

Caption: Workflow for absolute purity determination by qNMR.

Key Considerations for qNMR:

-

The internal standard must be stable, of high purity, and have a signal that does not overlap with the analyte's signals.

-

Accurate weighing of both the sample and the internal standard is crucial for accurate results.

-

Proper selection of NMR acquisition parameters is necessary to ensure quantitative data.

Conclusion

The purity validation of 3,4-Dimethylindole is a critical step in ensuring the quality and reliability of research and development activities. HPLC-UV offers a robust, precise, and widely accessible method for routine purity assessment. However, for a comprehensive understanding of a sample's impurity profile, a multi-technique approach is often warranted. GC-MS provides complementary information on volatile impurities, while qNMR offers the advantage of determining absolute purity without the need for specific impurity reference standards. By selecting the appropriate combination of these techniques, researchers can confidently ensure the quality and integrity of their 3,4-Dimethylindole, leading to more reliable and reproducible scientific outcomes.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

- Soares, A. R., et al. (2021). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)

-

National Institutes of Health. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. PMC. Retrieved from [Link]

-

Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

-

National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of 3,4-fused tricyclic indoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from [Link]

-

MDPI. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. CET. Retrieved from [Link]

- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016).

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]

-

National Institutes of Health. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Retrieved from [Link]

-

CORE. (n.d.). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. Retrieved from [Link]

- PubMed. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.

-

European Pharmaceutical Review. (2022, September 27). HPLC determination of common cold formulations. Retrieved from [Link]

-

SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. hpst.cz [hpst.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cetjournal.it [cetjournal.it]

- 9. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. notulaebotanicae.ro [notulaebotanicae.ro]

- 12. scispace.com [scispace.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. m.youtube.com [m.youtube.com]

- 15. kgroup.du.edu [kgroup.du.edu]

Spectroscopic Fingerprinting of 3,4-Dimethylindole: A Comparative IR Guide

This guide outlines the infrared (IR) spectroscopic characterization of 3,4-Dimethylindole , designed for researchers requiring robust identification protocols. It prioritizes the differentiation of this compound from its structural isomers (e.g., 2,3-dimethylindole) and the parent indole scaffold.[1]

Executive Summary: The Isomer Challenge

In drug discovery, particularly for serotonin and melatonin analogs, 3,4-dimethylindole (3,4-DMI) is a privileged scaffold. However, its synthesis often yields isomeric byproducts, most notably 2,3-dimethylindole (2,3-DMI) or skatole (3-methylindole) .

Standard HPLC can separate these, but FT-IR offers a faster, non-destructive "Go/No-Go" decision gate. The critical distinction lies not in the functional groups (which are identical) but in the substitution pattern of the aromatic ring and the presence/absence of the C2-proton .

Comparative Diagnostic Table

The following data synthesizes experimental ranges with theoretical vibrational physics. Use this table to validate your sample's identity.

| Vibrational Mode | 3,4-Dimethylindole (Target) | 2,3-Dimethylindole (Isomer) | Indole (Parent) | Diagnostic Significance |

| N-H Stretch | 3390–3420 cm⁻¹ (s) | 3390–3420 cm⁻¹ (s) | 3390–3420 cm⁻¹ (s) | Non-Diagnostic. Confirms indole core, but identical across isomers. |

| C2-H Stretch | 3100–3130 cm⁻¹ (m) | ABSENT | 3100–3130 cm⁻¹ (m) | PRIMARY DIAGNOSTIC. The C2 position is unsubstituted in 3,4-DMI but methylated in 2,3-DMI. |

| Aliphatic C-H | 2960–2850 cm⁻¹ (m) | 2960–2850 cm⁻¹ (m) | Weak / Absent | Confirms presence of alkyl groups (differentiates from parent Indole). |

| Aromatic OOP | 760–780 cm⁻¹ (s) | 735–750 cm⁻¹ (s) | 730–750 cm⁻¹ (s) | FINGERPRINT DIAGNOSTIC. Differentiates 3-adjacent protons (3,4-DMI) from 4-adjacent protons (2,3-DMI/Indole). |

| Ring Breathing | ~1450, 1580 cm⁻¹ | ~1460, 1580 cm⁻¹ | ~1450, 1580 cm⁻¹ | General aromatic confirmation; less useful for isomer differentiation. |

(s) = strong, (m) = medium, OOP = Out-of-Plane bending

Mechanistic Insight: Why the Peaks Shift

To interpret the spectrum correctly, you must understand the causality behind the peak positions.

A. The "C2-H" Discriminator

The most common synthetic error is misidentifying 2,3-DMI as 3,4-DMI.

-

Mechanism: In 3,4-DMI, the Carbon-2 position retains a hydrogen atom. This C-H bond is part of the heteroaromatic pyrrole ring and is more acidic/polarized than standard benzene C-H bonds.

-

Spectral Result: It manifests as a distinct, often sharp shoulder or peak above 3100 cm⁻¹.

-

Validation: If this peak is missing, and you see strong methyl bands (2900s), you have likely synthesized 2,3-dimethylindole .

B. The "Adjacent Proton" Rule (Fingerprint Region)

The substitution pattern on the benzene ring dictates the Out-of-Plane (OOP) bending vibrations.

-

3,4-DMI (1,2,3-Trisubstituted Benzene Pattern): The benzene ring has protons at positions 5, 6, and 7. These are three adjacent protons.

-

Characteristic Band:760–780 cm⁻¹ .

-

-

2,3-DMI (1,2-Disubstituted Benzene Pattern): The benzene ring has protons at 4, 5, 6, and 7. These are four adjacent protons.

-

Characteristic Band:735–750 cm⁻¹ (typically a single very strong band).

-

Experimental Protocol: High-Fidelity Characterization

Objective: Obtain a spectrum with sufficient resolution to resolve the C2-H shoulder and the specific OOP bands.

Reagents & Equipment[2]

-

Sample: >5 mg 3,4-Dimethylindole (dry solid).

-

Matrix: Spectroscopic grade KBr (dried at 110°C) OR Diamond ATR module.

-

Solvent (for cleaning): DCM or Isopropanol.

Step-by-Step Workflow

-

Blank Calibration:

-

Run an air background (for KBr) or clean crystal background (for ATR).

-

Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

-

-

Sample Preparation (Choose One):

-

Method A (KBr Pellet - Recommended for Resolution): Grind 2 mg sample with 200 mg KBr. Press at 8-10 tons for 2 mins. Result must be transparent.

-

Method B (ATR - Recommended for Speed): Place solid directly on crystal. Apply high pressure clamp to ensure contact.

-

-

Acquisition:

-

Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the C2-H shoulder).

-

Scans: Minimum 32 scans to reduce noise in the fingerprint region.

-

-

Data Processing:

-

Apply baseline correction.

-

Critical Check: Zoom into 3000–3200 cm⁻¹. Look for the C2-H peak.

-

Decision Logic & Workflow Diagram

The following diagram illustrates the logical flow for validating your synthesis product using the data above.

Caption: Logical decision tree for distinguishing 3,4-dimethylindole from common byproducts using characteristic IR bands.

References

-

NIST Mass Spectrometry Data Center . Infrared Spectrum of 3-Methylindole. National Institute of Standards and Technology. Available at: [Link]

-

PubChem . 2,3-Dimethylindole Compound Summary. National Library of Medicine. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

-

University of Colorado Boulder . IR Spectroscopy Tutorial: Aromatics and Substitution Patterns. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of 3,4-Dimethylindole and Structurally Related Analogs for Drug Development Professionals

This guide provides an in-depth analysis of the crystallographic characteristics of indole derivatives, with a focus on 3,4-Dimethylindole and its structural analogs. In the landscape of drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating atomic arrangements in the solid state, offering invaluable insights into factors that govern a drug's efficacy, stability, and bioavailability.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

While a definitive public crystal structure for 3,4-Dimethylindole is not currently available, this guide leverages a comparative approach. We will explore the experimentally determined crystal structures of closely related indole derivatives to infer and understand the likely structural attributes of 3,4-Dimethylindole. This comparative analysis, coupled with detailed experimental protocols, will empower researchers to approach the crystallographic characterization of novel indole-based compounds with confidence.

The Imperative of Crystallography in Modern Drug Development

The precise knowledge of a molecule's crystal structure is not merely an academic exercise; it is a critical component of the drug development pipeline. The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal packing and intermolecular interactions. These properties include:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct solubilities, dissolution rates, and stabilities, directly impacting the drug's therapeutic window and shelf-life. X-ray diffraction is the gold standard for identifying and characterizing polymorphs.

-

Solubility and Bioavailability: The arrangement of molecules in a crystal lattice dictates the energy required to break that lattice, which in turn influences solubility. A more stable crystal form will generally have lower solubility.

-

Stability: Understanding the intermolecular interactions within a crystal provides insights into its physical and chemical stability under various storage conditions.

-

Intellectual Property: A well-characterized novel crystal form of an API can be a patentable invention, providing a significant competitive advantage.

By employing X-ray crystallography, researchers can rationally design and select drug candidates with optimal solid-state properties, mitigating risks of costly downstream failures in development.[4][5]

Experimental Methodologies: A Practical Guide

The determination of a crystal structure is a multi-step process that requires precision and expertise. Below are detailed protocols for both single-crystal and powder X-ray diffraction, the two primary techniques employed for the characterization of small organic molecules.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed and unambiguous three-dimensional structural information.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Crystal Growth: The critical first step is to grow high-quality single crystals of the target compound. This can be a challenging and iterative process. Common techniques for small organic molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal formation.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal should be clear, have well-defined faces, and be free of cracks or defects. The selected crystal is then carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. A full sphere of diffraction data is collected to ensure completeness.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for phase identification, polymorph screening, and determining the degree of crystallinity.

Experimental Workflow for Powder X-ray Diffraction

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Protocol:

-

Sample Preparation: A representative sample of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder. Care must be taken to create a flat, smooth surface to minimize preferred orientation effects.

-

Data Collection: The sample holder is placed in a powder X-ray diffractometer. The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles. The detector records the intensity of the diffracted X-rays at each angle, resulting in a powder diffraction pattern.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase.

-

Phase Identification: The experimental pattern is compared to databases of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s) present in the sample.

-

Rietveld Refinement: For a more detailed analysis, the entire experimental powder pattern can be fitted using the Rietveld method. This allows for the refinement of crystallographic parameters such as lattice parameters and atomic positions, as well as quantitative phase analysis.

-

Comparative Analysis of Indole Derivatives

In the absence of an experimental crystal structure for 3,4-Dimethylindole, we can gain significant insights by examining the crystal structures of closely related indole analogues. The following table summarizes the key crystallographic data for indole and several of its substituted derivatives. This data was sourced from the supporting information of a study published in ACS Omega.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) |

| Indole | C₈H₇N | Orthorhombic | Pna2₁ | 9.3176 | 5.2878 | 14.2479 | 701.3 |

| 7-Methylindole | C₉H₉N | Orthorhombic | Pna2₁ | 9.3176 | 5.2878 | 14.2479 | 701.3 |

| Indole-3-carbinol | C₉H₉NO | Orthorhombic | Pbca | 10.354 | 8.023 | 17.896 | 1486.6 |

| 4-Cyanoindole | C₉H₆N₂ | Orthorhombic | P2₁2₁2₁ | 10.871 | 5.753 | 11.411 | 713.4 |